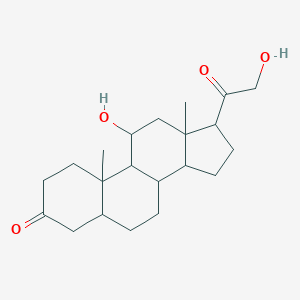

5beta-Pregnane-11beta,21-diol-3,20-dione

Description

Structure

3D Structure

Properties

CAS No. |

566-01-8 |

|---|---|

Molecular Formula |

C21H32O4 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

(5R,8S,9S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-17,19,22,24H,3-11H2,1-2H3/t12-,14+,15+,16-,17+,19-,20+,21+/m1/s1 |

InChI Key |

CTTOFMJLOGMZRN-BBWLNIHDSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |

Synonyms |

11β,21-Dihydroxy-5β-pregnane-3,20-dione; (5R,8S,9S,10S,11S,13S,14S,17S)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Pregnane Steroids, Including 5beta Pregnane 11beta,21 Diol 3,20 Dione

Endogenous Formation Pathways of Pregnane-based Diols and Diones

The formation of pregnane-based steroids is a multi-step process occurring primarily in the adrenal cortex. wikipedia.org These pathways convert the cholesterol backbone into a series of functionally diverse hormones and their metabolites. wikipedia.org

The synthesis of all C21-steroid hormones originates from cholesterol. ontosight.ai Through a series of enzymatic steps, cholesterol is converted to pregnenolone, a foundational C21 steroid. mcw.edunumberanalytics.com Pregnenolone then serves as a precursor to progesterone, another critical intermediate. ontosight.aikegg.jp

The direct precursor to 5beta-Pregnane-11beta,21-diol-3,20-dione is Corticosterone (B1669441) . hmdb.ca The formation of corticosterone from cholesterol follows a well-established pathway, with each step yielding a specific precursor for the subsequent reaction. This metabolic cascade ensures the controlled production of potent steroid hormones.

The table below outlines the primary precursor-product relationships leading to the formation of this compound.

| Precursor | Product |

|---|---|

| Cholesterol | Pregnenolone |

| Pregnenolone | Progesterone |

| Progesterone | 11-Deoxycorticosterone |

| 11-Deoxycorticosterone | Corticosterone |

| Corticosterone | This compound |

Each step in the biosynthesis of pregnane (B1235032) steroids is catalyzed by a specific enzyme. These enzymes are primarily located in the mitochondria and endoplasmic reticulum of steroidogenic cells. nih.gov The key transformation that produces this compound from its precursor, corticosterone, is the reduction of the double bond between carbon 4 and 5 of the steroid's A-ring. hmdb.ca

This reaction is catalyzed by the enzyme 5beta-reductase (also known as 3-oxo-5beta-steroid 4-dehydrogenase or AKR1D1). hmdb.cawikipedia.orgnih.gov This enzyme specifically creates the A/B cis-ring junction characteristic of 5β-reduced steroids. nih.gov 5beta-reductase acts on several Δ4-3-ketosteroids, including progesterone, androstenedione, and corticosterone. wikipedia.org

The table below details the key enzymes involved in the pathway from cholesterol to this compound.

| Enzyme | Abbreviation / EC Number | Function / Reaction Catalyzed |

|---|---|---|

| Cholesterol side-chain cleavage enzyme | CYP11A1 | Converts Cholesterol to Pregnenolone. numberanalytics.comnumberanalytics.com |

| 3beta-hydroxysteroid dehydrogenase/Δ5-4 isomerase | 3β-HSD | Converts Pregnenolone to Progesterone. ontosight.ainumberanalytics.com |

| Steroid 21-hydroxylase | CYP21A2 | Converts Progesterone to 11-Deoxycorticosterone. numberanalytics.comyoutube.com |

| Steroid 11beta-hydroxylase | CYP11B1 | Converts 11-Deoxycorticosterone to Corticosterone. oup.com |

| 5beta-reductase (Δ4-3-ketosteroid 5beta-reductase) | AKR1D1 / EC 1.3.99.6 | Reduces Corticosterone to this compound. hmdb.cawikipedia.org |

Catabolism and Further Derivatization of Pregnane Compounds

Once formed, pregnane compounds like this compound undergo further metabolic transformations, primarily in the liver. These catabolic pathways modify the steroid structure to reduce biological activity and increase water solubility, facilitating their excretion from the body. numberanalytics.com

The catabolism of this compound proceeds through additional reductive steps. The 3-keto group is a primary target for reduction, a reaction catalyzed by 3-alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50). hmdb.ca This enzyme converts this compound into Tetrahydrocorticosterone (B45631) . hmdb.ca

This resulting "tetrahydro" metabolite can be further processed. For example, the 20-keto group can be reduced, and the 11-hydroxyl group can be oxidized. nih.govhmdb.ca Tetrahydrocorticosterone can be converted to 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione by 11beta-hydroxysteroid dehydrogenase, which is subsequently converted to 3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one. hmdb.ca

Hydroxylation is another significant pathway in steroid metabolism, where hydroxyl groups are added to the steroid skeleton by various cytochrome P450 enzymes. mdpi.com This process can occur at multiple positions on the pregnane structure, further modifying the compound's properties. mdpi.comdocumentsdelivered.com

To complete their inactivation and prepare for elimination, the reduced steroid metabolites undergo conjugation. This process, also known as Phase II metabolism, involves attaching highly polar molecules to the steroid, which drastically increases their water solubility. nih.gov

The two main conjugation pathways for steroid metabolites are:

Glucuronidation : This is the most common pathway and involves the transfer of a glucuronic acid molecule from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the steroid. wikipedia.org The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are abundant in the liver. wikipedia.orgcas.cz

Sulfation : This pathway involves the transfer of a sulfonate group (SO3-) to the steroid, a reaction catalyzed by sulfotransferases (SULTs). cas.cznih.gov

These conjugated metabolites, primarily glucuronides and sulfates, are then readily excreted in the urine. numberanalytics.comcas.cz

Comparative Metabolic Profiles Across Biological Systems

The fundamental pathways of steroid biosynthesis and metabolism are generally conserved across vertebrates, particularly mammals. nih.gov The enzymes responsible for producing and catabolizing corticosteroids, such as 5beta-reductase, are found in numerous species, including humans, rats, and various primates. nih.govnih.gov

Interestingly, the metabolism of pregnane steroids is not exclusive to animals. Plants also synthesize and convert pregnane derivatives like progesterone, utilizing enzymes such as progesterone-5-beta-reductase, indicating a deep evolutionary history for these metabolic pathways. nih.gov Furthermore, certain bacteria within the human gut microbiome possess enzymes capable of metabolizing steroid hormones, including 5β-reductases, which can influence the host's hormonal physiology. researchgate.net

Enzymology and Molecular Regulation of Pregnane Metabolism

Characterization of Enzyme Systems Interacting with Pregnane (B1235032) Substrates

The biotransformation of 5β-Pregnane-11β,21-diol-3,20-dione is primarily orchestrated by three major families of enzymes: Hydroxysteroid Dehydrogenases (HSDs), Aldo-Keto Reductases (AKRs), and Cytochrome P450 (CYP) enzymes. Each family comprises multiple isoforms with distinct substrate specificities and tissue distribution, contributing to the complexity of pregnane metabolism.

Hydroxysteroid Dehydrogenases (HSDs) (e.g., HSD11B Isoforms)

Hydroxysteroid dehydrogenases are crucial mediators of steroid hormone activity, catalyzing the interconversion of active and inactive forms. The 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, in particular, play a pivotal role in glucocorticoid metabolism.

HSD11B1: This isoform predominantly functions as a reductase in vivo, converting cortisone (B1669442) to the active glucocorticoid cortisol. It is highly expressed in key metabolic tissues such as the liver, adipose tissue, and the central nervous system. The activity of HSD11B1 is NADPH-dependent. While its primary role is in glucocorticoid regulation, its broad substrate specificity suggests potential interactions with other 11-oxygenated pregnane steroids.

HSD11B2: In contrast to HSD11B1, HSD11B2 is a high-affinity dehydrogenase that inactivates cortisol by converting it to cortisone. This NAD+-dependent enzyme is predominantly found in mineralocorticoid target tissues like the kidney, colon, and salivary glands, where it protects the mineralocorticoid receptor from illicit occupation by cortisol.

The balance between HSD11B1 and HSD11B2 activities is critical in modulating the local concentration of active glucocorticoids, thereby influencing a wide range of physiological processes.

Aldo-Keto Reductases (AKRs) (e.g., AKR1C Family Members)

The aldo-keto reductase superfamily consists of a large group of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of carbonyl compounds, including steroids. The AKR1C subfamily is particularly important in pregnane metabolism. nih.govmdpi.com These enzymes are monomeric proteins that share a common (α/β)8-barrel structural motif. nih.gov

Members of the AKR1C family, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4, exhibit distinct but overlapping substrate specificities for 3-keto, 17-keto, and 20-ketosteroids. nih.govmdpi.com They play a significant role in the metabolism of androgens, estrogens, and progestins. nih.goveuropeanreview.org Specifically, they are involved in the reductive metabolism of 5β-reduced steroids. nih.gov For instance, AKR1C enzymes can catalyze the reduction of 5β-dihydroprogesterone. researchgate.net The expression of these enzymes is tissue-specific, with AKR1C1, AKR1C2, and AKR1C3 found in various steroid target tissues, while AKR1C4 is predominantly expressed in the liver. nih.gov

| Enzyme | Primary Function in Steroid Metabolism |

| AKR1C1 | 20-ketosteroid reductase; inactivates progesterone. |

| AKR1C2 | 3-ketosteroid reductase; inactivates 5α-dihydrotestosterone (DHT). |

| AKR1C3 | 17-ketosteroid reductase; synthesizes active androgens and estrogens. |

| AKR1C4 | 3-ketosteroid reductase; primarily involved in hepatic steroid metabolism. |

Cytochrome P450 Enzymes (CYPs)

The cytochrome P450 superfamily of heme-containing monooxygenases plays a central role in the synthesis and degradation of steroids. nih.gov These enzymes are primarily located in the endoplasmic reticulum and mitochondria. nih.gov Several CYP enzymes are integral to the steroidogenic pathways, catalyzing specific hydroxylation and cleavage reactions.

CYP11B1 (11β-hydroxylase): This mitochondrial enzyme is responsible for the final step in cortisol synthesis, catalyzing the 11β-hydroxylation of 11-deoxycortisol. nih.gov Given its role in introducing the 11β-hydroxyl group, it is a key enzyme in the biosynthesis of 11-oxygenated pregnanes.

Other CYPs: Various other CYP enzymes, such as CYP11A1, CYP17A1, and CYP21A2, are involved in earlier steps of steroidogenesis, producing the pregnane precursors that can be further metabolized. nih.gov The metabolism of steroids can also be influenced by drug-metabolizing CYPs, such as members of the CYP2C and CYP3A families, which can hydroxylate various positions on the steroid nucleus. researchgate.net

Substrate Specificity and Enzyme Kinetics in Pregnane Biotransformation

The efficiency and specificity of pregnane metabolism are determined by the kinetic parameters of the involved enzymes. While specific kinetic data for the interaction of 5β-Pregnane-11β,21-diol-3,20-dione with all relevant enzymes are not extensively documented, the known substrate preferences of the enzyme families provide valuable insights.

AKR1C enzymes, for example, exhibit distinct substrate preferences. AKR1C3 has a high catalytic efficiency for the reduction of Δ4-androstene-3,17-dione to testosterone. nih.gov The substrate-binding pocket of AKR enzymes is flexible, allowing for alternative binding modes which contributes to their ability to act on different positions of the steroid molecule. nih.gov Substrate inhibition has been observed with some AKR enzymes, such as AKR1D1, where at high concentrations, the substrate can bind to an alternative site and impede the entry of another substrate molecule to the catalytic site. researchgate.net

| Enzyme Family | General Substrate Preference | Cofactor |

| HSD11B1 | 11-ketosteroids (e.g., cortisone) | NADPH |

| HSD11B2 | 11β-hydroxysteroids (e.g., cortisol) | NAD+ |

| AKR1C Family | 3-keto, 17-keto, and 20-ketosteroids | NAD(P)H |

| CYP11B1 | 11-deoxysteroids (e.g., 11-deoxycortisol) | NADPH |

Molecular Mechanisms of Enzyme Expression and Post-Translational Regulation

The expression and activity of enzymes involved in pregnane metabolism are meticulously regulated at the transcriptional and post-translational levels to maintain steroid homeostasis.

Transcriptional Regulation:

The genes encoding these enzymes are subject to complex transcriptional control by a variety of factors, including nuclear receptors.

HSD11B Genes: The expression of HSD11B1 and HSD11B2 is regulated by hormones and cytokines. Glucocorticoids, for instance, can indirectly upregulate HSD11B1 expression. nih.gov Thyroid hormones have also been shown to directly regulate the expression of both HSD11B1 and HSD11B2. oup.com Intronic enhancers within the HSD11B1 gene have been identified, suggesting a complex regulatory landscape. oup.com

AKR1C Genes: The transcriptional regulation of AKR1C genes in the context of steroid metabolism is an active area of research. It is known that the expression of these genes can be altered in hormone-dependent diseases. nih.gov

CYP Genes: The transcription of many CYP genes involved in steroid metabolism is controlled by nuclear receptors. For example, the expression of CYP11B1 is regulated by steroidogenic factor-1 (SF-1) and cAMP-responsive element-binding proteins. nih.gov

Post-Translational Regulation:

Following translation, the activity of these enzymes can be further modulated by post-translational modifications (PTMs). PTMs are covalent modifications to proteins that can alter their activity, stability, and subcellular localization.

While specific PTMs for all enzymes involved in 5β-Pregnane-11β,21-diol-3,20-dione metabolism are not fully elucidated, general mechanisms are known to regulate hydroxysteroid dehydrogenases and related enzymes. For instance, glycosylation has been studied in the context of 11β-HSD1, although its direct impact on enzyme activity remains a subject of investigation. bioscientifica.com The catalytic activity of these enzymes is also dependent on the availability of their respective cofactors (NADPH/NADP+ or NADH/NAD+), the cellular ratio of which can be influenced by the metabolic state of the cell.

Biological Significance and Physiological Roles of Pregnane Metabolites, Emphasizing 5beta Pregnane 11beta,21 Diol 3,20 Dione

Role in Endocrine Regulation and Steroid Hormone Homeostasis

5beta-Pregnane-11beta,21-diol-3,20-dione is a C21-steroid hormone metabolite that plays a role in various metabolic pathways. nih.gov Pregnane (B1235032) metabolites, in general, are known to influence endocrine functions. For instance, some pregnane metabolites formed through 5α-reductase activity can activate distinct cell surface receptors, which may stimulate cell proliferation. zrtlab.com In contrast, other classes of progesterone metabolites, such as the pregnene class, can have opposite effects, inhibiting cell proliferation and promoting cell differentiation. zrtlab.com

The balance between different steroid metabolites is crucial for maintaining hormonal homeostasis. The specific actions of this compound in modulating the activity of key endocrine receptors or its direct hormonal activities are subjects of ongoing research. Its role is often inferred from its position within steroidogenic pathways and its association with certain endocrine disorders. nih.gov For example, altered levels of this and related metabolites are observed in conditions of adrenal hyperplasia, which are genetic disorders affecting adrenal steroidogenesis. nih.govrupahealth.com

The 5β-configuration of steroids like this compound results in a bent molecular shape. nih.gov This structural characteristic may influence how it interacts with cellular membranes and receptors, potentially affecting ion channel function without direct receptor binding. nih.gov Some 5β-pregnanes can act as allosteric regulators of GABAA receptors or inhibit the NMDA receptor. nih.gov

Involvement in Specific Steroidogenic Pathways (e.g., 11-Oxygenated Steroid Backdoor Pathway)

This compound is an intermediate in several critical steroidogenic pathways. nih.gov Its presence and concentration can be indicative of the activity of these pathways and the function of specific enzymes. It is documented as being involved in metabolic pathways associated with deficiencies in enzymes such as 11-beta-hydroxylase, 17-alpha-hydroxylase, and 21-hydroxylase. nih.gov

A significant area of its involvement is in alternative androgen synthesis routes, often termed "backdoor" pathways. wikimedia.orgplos.org These pathways allow for the production of potent androgens like dihydrotestosterone (DHT) without going through the conventional testosterone intermediate. wikipedia.org The 11-oxygenated steroid backdoor pathway is one such alternative route where C21 steroids are metabolized to produce androgen precursors. wikipedia.org While the direct sequence involving this compound in this specific backdoor pathway requires further elucidation, its structural similarity and classification as a pregnane metabolite suggest a potential role.

The table below summarizes the key enzymes and pathways associated with this compound.

| Pathway/Disorder | Associated Enzyme Deficiency | Reference |

| Congenital Adrenal Hyperplasia (CAH) | 11-beta-hydroxylase (CYP11B1) | nih.gov |

| Congenital Adrenal Hyperplasia (CAH) | 17-alpha-hydroxylase (CYP17) | nih.gov |

| Congenital Adrenal Hyperplasia (CAH) | 21-hydroxylase (CYP21) | nih.gov |

| 3-Beta-Hydroxysteroid Dehydrogenase Deficiency | 3β-HSD | nih.gov |

| Apparent Mineralocorticoid Excess Syndrome | HSD11B2 | nih.gov |

Putative Roles as Signaling Molecules in Non-Human Systems

While much of the research on pregnane metabolites focuses on human physiology, there is evidence of their roles as signaling molecules in other biological systems. Steroids, as a class of molecules, are ancient and conserved signaling agents. The specific functions of this compound in non-human systems are not extensively documented in the provided search results. However, the broader family of pregnanes has been shown to have various effects.

For instance, certain pregnane steroids have been identified as pheromones or have roles in the reproductive physiology of various animal species. The fundamental mechanisms of steroid action, including interactions with nuclear and membrane receptors, are conserved across many vertebrate and even some invertebrate lineages. Given that this compound is a metabolite of core steroid hormones, it is plausible that it has signaling roles in non-human vertebrates, likely related to reproductive and stress responses, similar to its precursor molecules.

Contributions to Metabolic Balance in Diverse Biological Systems

Inborn errors of steroid metabolism, where metabolites like this compound may accumulate or be deficient, can lead to profound metabolic disturbances. nih.gov These can include alterations in blood pressure, electrolyte balance, and glucose homeostasis, underscoring the importance of the proper flow through these metabolic pathways.

Chemical Synthesis and Derivatization Strategies for Pregnane Steroids, Including 5beta Pregnane 11beta,21 Diol 3,20 Dione

Stereoselective and Regioselective Synthetic Methodologies

The biological function of steroids is intrinsically linked to their three-dimensional structure. Consequently, stereoselectivity—the ability to control the spatial orientation of atoms—is a critical challenge in steroid synthesis. For 5beta-Pregnane-11beta,21-diol-3,20-dione, the key stereochemical feature is the cis-fusion of the A and B rings, which defines it as a 5β-steroid.

A primary method for achieving this configuration is the stereoselective reduction of a Δ⁴-3-ketone precursor, such as corticosterone (B1669441). hmdb.canih.gov This reduction of the carbon-carbon double bond between positions 4 and 5 can lead to either a 5β (A/B cis) or 5α (A/B trans) configuration. Palladium-catalyzed hydrogenation has been studied for this purpose, where the choice of catalysts and reaction modifiers can direct the stereochemical outcome. For instance, studies on the reduction of steroidal enones have shown that specific catalysts can favor the formation of the bent 5β-steroid backbone, which is a key structural element of many neuroactive steroids. nih.gov

Microbial biotransformation offers a powerful alternative to traditional chemical synthesis for achieving high selectivity. researchgate.net Microorganisms possess enzymes that can perform highly specific chemical modifications on steroid molecules under mild conditions. These enzymatic reactions are often chemoselective, regioselective, and stereoselective, capable of targeting specific positions on the steroid nucleus that are difficult to modify through conventional chemical means. For example, the 9α-hydroxylation required for certain corticoids is a reaction that cannot be efficiently realized via chemical synthesis but is readily achieved using microorganisms. researchgate.net

Regioselectivity, the control of reaction at a specific position on a molecule, is also paramount. An example of a regioselective approach in steroid synthesis is the acid-catalyzed interrupted Nazarov cyclization of benzylidenes derived from 16-dehydropregnenolone (B108158) acetate (B1210297). mdpi.com This reaction allows for the construction of an additional D-annulated pentacyclic ring system in a controlled manner. mdpi.com Such methodologies demonstrate the potential to selectively modify specific regions of the pregnane (B1235032) skeleton to create novel structures.

Table 1: Methodologies for Selective Synthesis of Pregnane Steroids

| Methodology | Type of Selectivity | Example Reaction | Key Feature |

|---|---|---|---|

| Catalytic Hydrogenation | Stereoselective | Reduction of the Δ⁴-double bond in steroidal enones. nih.gov | Forms the 5β (A/B cis) ring junction characteristic of the target compound. |

| Microbial Biotransformation | Stereoselective & Regioselective | 9α-hydroxylation of steroid precursors. researchgate.net | Enzymes provide high specificity under mild conditions, enabling reactions difficult in chemical synthesis. |

Development of Novel Synthetic Routes and Reaction Optimizations

The pursuit of more efficient and flexible methods for steroid synthesis has led to the development of novel synthetic pathways. Traditional routes often begin with readily available natural steroids and modify them through multiple steps. researchgate.net However, modern organic synthesis seeks to build these complex molecules from simpler, non-steroidal starting materials, a strategy known as de novo synthesis. One such innovative route enables the enantiospecific synthesis of steroids in as few as five steps from epichlorohydrin, allowing access to both natural (nat) and unnatural (ent) enantiomers of steroidal compounds. nih.gov This flexibility is crucial for exploring the full therapeutic potential of the steroid chemical space. nih.gov

Reaction optimization is a continuous effort in chemical synthesis to maximize product yield and minimize side reactions. This involves systematically adjusting parameters such as solvent, temperature, catalyst, and reaction time. The photoreactivity of steroids, for example, can be highly dependent on the solvent used. nih.gov In studies on cholest-1-en-3-one, irradiation in a nucleophilic solvent like methanol (B129727) yielded different products compared to irradiation in non-nucleophilic solvents like dichloromethane (B109758) or acetonitrile (B52724). This demonstrates how solvent choice can tune the reaction pathway to favor the formation of a desired product. nih.gov

Similarly, in the synthesis of cardiotonic steroids, optimization of Lewis acid-catalyzed rearrangements was critical. youtube.com Researchers found that the choice of Lewis acid and the use of more Lewis basic solvents like THF could significantly improve the yield of the desired ketone product while minimizing decomposition. youtube.com These optimization studies are essential for transforming a promising chemical reaction into a reliable and scalable synthetic method.

Table 2: Examples of Reaction Optimization in Steroid Synthesis

| Reaction Type | Parameter Optimized | Starting Material (Example) | Observation |

|---|---|---|---|

| Photochemical Rearrangement | Solvent Polarity | Cholest-1-en-3-one | Reaction in MeOH/CH₂Cl₂ produced compounds 4 and 5 , while reaction in acetonitrile yielded compound 6 . nih.gov |

| Lewis Acid-Catalyzed Isomerization | Solvent Basicity | Epoxy steroid | More Lewis basic solvents (e.g., THF) improved the formation of the desired ketone product and reduced decomposition. youtube.com |

Chemical Derivatization for Enhanced Analytical and Research Applications

While the synthesis of the core steroid structure is the primary goal, chemical derivatization—the process of modifying a compound to produce a new one with different properties—is essential for both analytical and research purposes. Steroids often exhibit low ionization efficiency in mass spectrometry (MS), making their detection at low concentrations challenging. nih.gov Derivatization can introduce chemical moieties that enhance ionization, thereby improving the sensitivity and specificity of detection in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

For electrospray ionization (ESI), derivatization strategies often involve introducing permanently charged or easily ionizable groups into the steroid molecule. For atmospheric pressure chemical ionization (APCI), moieties with high proton affinity can enhance signals in positive-ion mode, while electron-capturing groups can improve detection in negative-ion mode. nih.gov For example, the use of 2-hydrazinopyridine (B147025) as a derivatization reagent was shown to produce high signal responses for several ketosteroids, enabling their measurement at low concentrations in biological samples. researchgate.net

Beyond analytics, derivatization is a key tool in drug discovery and chemical biology. By synthesizing derivatives of a parent steroid, researchers can explore structure-activity relationships and develop new compounds with novel or improved biological activities. nih.govmdpi.com For instance, pregnane derivatives containing triazole or imidazole (B134444) moieties at the C-21 position have been synthesized from 16-dehydropregnenolone acetate to evaluate their potential as anticancer agents. nih.gov These new compounds were shown to inhibit the proliferation of human cancer cell lines, demonstrating how derivatization can be used to create new therapeutic candidates. nih.gov

Table 3: Derivatization Strategies for Steroids

| Application | Reagent/Method | Purpose | Mechanism/Effect |

|---|---|---|---|

| Analytical (LC-MS) | Isonicotinoyl chloride | Enhance detection sensitivity. nih.gov | Introduces an easily ionizable moiety, improving signal in mass spectrometry. |

| Analytical (LC-MS) | 2-hydrazinopyridine (2-HP) | Increase signal response for ketosteroids. researchgate.net | Forms hydrazone derivatives that ionize more efficiently. |

| Analytical (GC-MS) | Silylation (e.g., MSTFA) | Increase volatility and thermal stability. mdpi.commdpi.com | Replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the molecule suitable for gas chromatography. |

Advanced Analytical Methodologies for Pregnane Metabolomics and Steroid Profiling

High-Resolution Chromatographic Techniques

Chromatographic separation is a cornerstone of steroid analysis, allowing for the isolation of individual steroids from complex mixtures prior to their detection and quantification. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the most powerful and widely used techniques in pregnane (B1235032) metabolomics.

Gas chromatography-mass spectrometry (GC-MS) has long been considered a gold standard for the comprehensive analysis of steroid profiles, particularly in urine. mdpi.com The technique offers high chromatographic resolution, allowing for the separation of closely related steroid isomers. For the analysis of non-volatile compounds like 5beta-Pregnane-11beta,21-diol-3,20-dione, a chemical derivatization step is necessary to increase their volatility and thermal stability. oup.com

Derivatization: The hydroxyl groups at the C11 and C21 positions, as well as the keto groups at C3 and C20, make this compound non-volatile. A common derivatization strategy for steroids involves the formation of trimethylsilyl (B98337) (TMS) ethers from the hydroxyl groups and methyloxime (MO) derivatives from the keto groups. This two-step process, forming MO-TMS derivatives, significantly improves the chromatographic behavior of the steroid on GC columns.

Quantitative Analysis: For quantitative analysis using GC-MS, selected ion monitoring (SIM) is often employed. This mode increases sensitivity and selectivity by monitoring only a few characteristic fragment ions of the target analyte rather than the entire mass spectrum. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.

Below is a hypothetical data table illustrating the type of information that would be generated in a GC-MS analysis of a derivatized pregnane steroid.

| Analyte (as MO-TMS derivative) | Retention Time (min) | Monitored Ions (m/z) |

| Derivatized this compound | 25.5 | 565 (M+), 550, 475, 385 |

| Internal Standard (Deuterated) | 25.4 | 569 (M+), 554, 479, 389 |

This table is illustrative and based on typical GC-MS data for steroid analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the targeted quantification of steroids in complex biological samples like plasma and serum due to its high sensitivity, specificity, and throughput. clinlabint.com Unlike GC-MS, LC-MS/MS often does not require derivatization, simplifying sample preparation. creative-proteomics.com

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used for the separation of steroids. A C18 stationary phase is frequently employed, with a mobile phase consisting of a gradient of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724), often with additives like formic acid or ammonium formate to improve ionization. nih.gov

Tandem Mass Spectrometry (MS/MS): After chromatographic separation, the analyte is ionized, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+) of the target steroid is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantification. nih.gov

While specific precursor-product ion transitions for this compound are not widely published, they can be predicted based on its structure and the known fragmentation of similar corticosteroids. The transitions would likely involve the loss of water molecules from the protonated molecule.

Research Findings: Numerous studies have demonstrated the utility of LC-MS/MS for the simultaneous measurement of a panel of steroids in serum, plasma, and urine. nih.govphenomenex.com These methods are crucial for diagnosing and monitoring various endocrine disorders. The high sensitivity of modern LC-MS/MS instruments allows for the detection of steroids at picogram to nanogram per milliliter levels. nih.gov

The following interactive data table provides examples of LC-MS/MS parameters for related corticosteroid analysis, which could be adapted for this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cortisol | 363.2 | 121.1 | 25 |

| Cortisone (B1669442) | 361.2 | 163.1 | 22 |

| 11-Deoxycortisol | 347.2 | 97.1 | 27 |

| Hypothetical this compound | 349.2 | 331.2, 313.2 | 15-25 |

This table includes data for known corticosteroids and hypothetical values for the target compound to illustrate the analytical approach.

Advanced Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis

While chromatographic techniques coupled with mass spectrometry are powerful for identification and quantification, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the unambiguous structural elucidation of steroids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. For a novel or uncharacterized steroid like this compound, a suite of NMR experiments would be necessary for complete structural assignment. mdpi.comrsc.org

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The chemical shifts and coupling constants of the protons in the steroid backbone are highly dependent on their stereochemistry.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete assignment of the steroid's complex ring system and side chains. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) groups and the ketone (C=O) groups.

Optimization of Sample Preparation and Extraction Protocols from Diverse Biological Matrices

The reliability of any analytical method for steroid profiling heavily depends on the efficiency and cleanliness of the sample preparation process. creative-proteomics.com The goal is to effectively extract the steroids of interest from the biological matrix while minimizing the co-extraction of interfering substances such as proteins and lipids. austinpublishinggroup.com

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting steroids from aqueous samples like urine and plasma. austinpublishinggroup.com It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297). arborassays.com The efficiency of LLE depends on the choice of solvent and the pH of the sample.

Solid-Phase Extraction (SPE): SPE has become the preferred method for sample preparation in many laboratories due to its higher recovery, better reproducibility, and ease of automation compared to LLE. nih.govmdpi.com For steroid extraction, reversed-phase SPE cartridges, such as C18 or polymeric sorbents, are commonly used. nih.govmdpi.com The optimization of an SPE protocol involves several steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution.

Loading: The biological sample (e.g., pre-treated plasma or hydrolyzed urine) is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds while retaining the steroids.

Elution: The steroids are eluted from the cartridge with a strong organic solvent. nih.gov

The choice of sorbent, wash, and elution solvents is critical and must be optimized for the specific steroids being analyzed. For a comprehensive steroid profile that includes compounds with a wide range of polarities, such as this compound, a polymeric sorbent may be more suitable than a C18 sorbent due to its mixed-mode retention properties. sigmaaldrich.com

Enzymatic Hydrolysis: In urine, steroids are often present as water-soluble glucuronide and sulfate conjugates. To analyze the total steroid excretion, an enzymatic hydrolysis step using β-glucuronidase and arylsulfatase is required to cleave these conjugates and release the free steroids prior to extraction. endocrine-abstracts.org

The following table summarizes common sample preparation techniques for steroid analysis from different biological matrices.

| Biological Matrix | Sample Preparation Technique | Key Considerations |

| Urine | Enzymatic Hydrolysis followed by SPE or LLE | Complete hydrolysis of conjugates is crucial for accurate total steroid measurement. endocrine-abstracts.org |

| Serum/Plasma | Protein Precipitation followed by SPE or LLE | Efficient removal of proteins is necessary to prevent column clogging and ion suppression in MS. austinpublishinggroup.com |

| Tissues | Homogenization and Liquid-Solid Extraction | Requires thorough homogenization and selection of an appropriate extraction solvent. |

Isomeric and Structural Analogues of 5beta Pregnane 11beta,21 Diol 3,20 Dione and Their Comparative Research

Synthesis and Characterization of Stereoisomers and Epimers

The synthesis of stereoisomers and epimers of pregnane (B1235032) derivatives, including those related to 5beta-Pregnane-11beta,21-diol-3,20-dione, is a foundational aspect of steroid research. Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. mhmedical.com This includes enantiomers and diastereomers. Epimers are a specific type of diastereomer that differs in configuration at only one stereogenic center. The 5α and 5β stereoisomers of pregnanes are determined by the configuration of the hydrogen atom at carbon-5, which dictates the conformation of the A-ring. wikipedia.org

The synthesis of specific pregnane stereoisomers often involves stereoselective enzymatic or chemical reactions. For instance, the conversion of Δ4-3-ketosteroids into their 5β-reduced counterparts is catalyzed by the enzyme steroid 5β-reductase (AKR1D1). nih.gov Chemical synthesis strategies, such as the Norrish type I-Prins reaction, have been employed to create specific pregnane skeletons, like the 14β-hydroxy pregnane derivatives. nih.gov Research has shown that the stereochemistry of the A/B ring junction (cis for 5β, trans for 5α) has minimal influence on this particular reaction, whereas the substitution pattern at position C-20 is significant. nih.gov The preparation of various hydroxylated 5β-pregnan epimers at C-20 has also been a subject of synthetic studies. acs.org

Characterization and differentiation of these closely related isomers are heavily reliant on advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. wikipedia.orgresearchgate.net Specific NMR techniques, including 2D NMR, can determine the configuration of stereocenters. nih.gov The spatial arrangement of atoms in stereoisomers leads to distinct chemical shifts and coupling constants in their NMR spectra, allowing for their identification and quantification. researchgate.netmagritek.com For example, analysis of the 13C NMR spectrum, combined with HMBC and HSQC spectra, can identify the positions of key functional groups and confirm stereochemistry. mdpi.com While enantiomers cannot be directly distinguished in standard NMR, the use of chiral derivatizing agents, such as Mosher's acid, can create diastereomeric adducts that are easily resolved. wikipedia.org

| Technique | Principle of Differentiation | Application Example |

|---|---|---|

| NMR Spectroscopy | Differences in chemical shifts and coupling constants due to varied 3D atomic arrangement. researchgate.netmagritek.com | Determining C-8/C-9 stereochemistry in oleandomycin (B1677203) derivatives using 2D NMR. nih.gov |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which have distinct NMR spectra. wikipedia.org | Using Mosher's acid to create diastereomeric esters for resolving racemic mixtures. wikipedia.org |

| Mass Spectrometry (MS) | Can identify isomers based on fragmentation patterns, especially when coupled with chromatography (LC-MS). | Used alongside NMR to confirm the molecular formula of newly synthesized steroid derivatives. mdpi.com |

Comparative Analysis of Oxidative and Reductive Pregnane Metabolites

The metabolism of pregnane steroids involves a series of oxidative and reductive reactions catalyzed by enzymes such as hydroxysteroid dehydrogenases (HSDs) and reductases. nih.gov These transformations significantly alter the biological activity of the steroid. This compound is itself a product of reductive metabolism of corticosterone (B1669441).

Reductive Pathways: The primary reductive modifications for corticosteroids involve the A-ring. The reduction of the double bond between carbons 4 and 5 (Δ4-5) is catalyzed by 5α-reductase and 5β-reductase, producing two distinct stereoisomers. nih.govbioscientifica.com This is a critical step, as 5α-reduced steroids often exhibit retained or even enhanced biological activity, while 5β-reduced steroids were traditionally viewed as inactive metabolites. bioscientifica.comresearchgate.net For example, 5α-dihydrotestosterone is a more potent androgen than testosterone, whereas 5β-dihydrotestosterone is inactive. researchgate.netresearchgate.net Following the reduction of the double bond, the 3-keto group is often reduced to a hydroxyl group, leading to the formation of tetrahydro metabolites. bioscientifica.com

Oxidative Pathways: Oxidation reactions are equally important in modulating steroid activity. A key example is the interconversion of cortisol (with an 11β-hydroxyl group) and cortisone (B1669442) (with an 11-keto group), regulated by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. nih.govresearchgate.net 11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol, while 11β-HSD2 is an oxidase, inactivating cortisol to cortisone. nih.govresearchgate.net This pre-receptor metabolism controls the access of active glucocorticoids to their receptors. researchgate.net Similar oxidative/reductive processes occur at other positions, such as C-17 and C-20, to regulate the bioactivity of androgens, estrogens, and progestogens. nih.gov

| Metabolite Class | Key Enzyme | Resulting Stereochemistry | General Biological Activity |

|---|---|---|---|

| 5α-Reduced Pregnanes | 5α-reductase (SRD5A1, SRD5A2) wikipedia.org | A/B rings are in a 'trans' conformation. | Often retain or have enhanced activity at cognate receptors (e.g., 5α-dihydrotestosterone). bioscientifica.combioscientifica.com Can have dissociated anti-inflammatory effects. bioscientifica.com |

| 5β-Reduced Pregnanes | 5β-reductase (AKR1D1) nih.gov | A/B rings are in a 'cis' conformation (bent structure). | Often considered inactive metabolites, but can act as ligands for PXR and as neuroactive steroids. nih.gov |

Structure-Function Relationship Studies of Pregnane Derivatives

The biological activity of pregnane derivatives is intrinsically linked to their three-dimensional structure. mhmedical.com Minor modifications to the steroid scaffold, such as the addition, removal, or change in the orientation of a functional group, can dramatically alter receptor binding and subsequent biological response. nih.govnih.gov

The presence of an oxygen function at C-11 is crucial for glucocorticoid activity. The 11β-hydroxyl group, as seen in cortisol and corticosterone, is a key determinant for potent glucocorticoid effects. nih.gov Its corresponding 11-keto form (cortisone) is inactive until it is converted back to the 11β-hydroxy form by 11β-HSD1. nih.govresearchgate.net Studies investigating the enzymes aldosterone (B195564) synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) have shown that single amino acid differences can significantly impact the efficiency of 11β-hydroxylation, highlighting the precise structural requirements for this function. nih.gov

The stereochemistry of the A/B ring junction also plays a pivotal role. The bent shape of 5β-pregnanes is distinct from the more planar structure of 5α-pregnanes. This structural difference influences how these molecules interact with various receptors. For example, certain 5β-pregnane derivatives are potent ligands for the pregnane X receptor (PXR), a key regulator of xenobiotic metabolism. oup.comnih.gov The large, flexible ligand-binding pocket of PXR can accommodate a wide variety of structures, but it shows a preference for certain pregnane steroids like 5β-pregnane-3,20-dione. oup.comnih.gov

Furthermore, modifications to the side chain at C-17 also impact function. The presence and configuration of hydroxyl or keto groups at C-20 and C-21 are critical. The conversion of a C-20 keto group to a C-20 hydroxyl group, for instance, is a common metabolic step that alters the steroid's activity profile. nih.gov The interplay between these structural features—the C-11 oxygen function, the A/B ring stereochemistry, and the C-17 side chain configuration—creates a complex system where specific structures are tailored for specific biological roles, from potent receptor agonism to selective antagonism or metabolic regulation. nih.gov

| Structural Feature | Example Modification | Functional Consequence |

|---|---|---|

| C-11 Oxygen Function | 11β-hydroxyl vs. 11-keto | The 11β-hydroxyl group is generally required for glucocorticoid activity; the 11-keto form is an inactive precursor. nih.govresearchgate.net |

| A/B Ring Stereochemistry | 5α- (trans) vs. 5β- (cis) | Influences overall molecular shape; 5α-metabolites often retain receptor activity, while 5β-metabolites can act as PXR ligands. bioscientifica.comoup.com |

| C-17 Side Chain | Oxidation/reduction at C-20 | Modulates the steroid's metabolic stability and receptor interaction profile. nih.gov |

Computational and Theoretical Approaches to Pregnane Steroid Research

Molecular Modeling and Conformational Dynamics of Pregnane (B1235032) Structures

Molecular modeling is a cornerstone of computational steroid research, enabling the detailed examination of three-dimensional structures and their dynamic behaviors. The biological activity of a steroid is intrinsically linked to its molecular conformation and flexibility, which dictates how it interacts with protein targets. acs.org For 5beta-Pregnane-11beta,21-diol-3,20-dione, the defining feature is the cis-fusion of the A and B rings, a characteristic of the 5-beta configuration, which results in a significantly bent or "V" shaped molecular structure compared to the more planar 5-alpha isomers. nih.govnih.gov

Computational techniques such as Density Functional Theory (DFT) are employed to optimize the molecular geometries of steroids, providing a stable, low-energy structural model for further analysis. tandfonline.comoiccpress.com Molecular dynamics (MD) simulations offer a powerful extension to these static models, allowing researchers to observe the conformational mobility of the steroid nucleus over time. nih.gov These simulations reveal that the flexibility of the constituent rings (A, B, C, and D) can vary substantially between different steroids and correlate with biological specificity. nih.gov For instance, the flexibility of the A-ring in pregnane steroids has been shown to differ between glucocorticoids and mineralocorticoids, influencing their respective receptor interactions. nih.gov

The fundamental structure of corticosteroids consists of four fused rings: a cyclohexadienone ring (A), two cyclohexane (B81311) rings (B and C), and a cyclopentane (B165970) ring (D). acs.org The orientation of various functional groups, governed by intramolecular forces, is critical for the molecule's ability to interact with proteins. acs.org While the saturated steroid nucleus is generally rigid, most biologically active corticosteroids possess an unsaturated nucleus that imparts greater flexibility. acs.org

Table 1: Key Structural Features of this compound for Molecular Modeling

| Feature | Description | Implication for Modeling |

|---|---|---|

| Stereochemistry | 5-beta configuration | Results in a cis-junction between the A and B rings, creating a bent molecular shape. This is a primary focus for conformational analysis. |

| Ring Conformation | The four-fused ring system (pregnane nucleus) | The flexibility of each ring (A, B, C, D) and the dynamics of their inter-conversions (e.g., chair, boat, twist conformations) are studied using MD simulations. nih.gov |

| Functional Groups | - 11-beta Hydroxyl (-OH)- 21-Hydroxyl (-OH)- 3-Keto (=O)- 20-Keto (=O) | These groups are key sites for hydrogen bonding and other interactions with enzyme active sites. Their orientation and accessibility are critical parameters in modeling studies. |

In Silico Predictions of Enzyme-Substrate Interactions and Binding Affinities

Understanding how this compound interacts with enzymes is fundamental to elucidating its metabolic pathways and biological functions. In silico methods, particularly molecular docking and binding affinity calculations, are pivotal in predicting and analyzing these interactions. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the steroid) when bound to a target protein, such as a metabolic enzyme. tandfonline.com This method involves placing the steroid molecule into the active site of an enzyme in various conformations and scoring the resulting complexes based on their energetic favorability. mdpi.com For pregnane steroids, relevant enzyme targets include various cytochromes P450 (like CYP17A1) and hydroxysteroid dehydrogenases, which are responsible for their biosynthesis and metabolism. nih.govwikipedia.orgnih.gov Docking studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. researchgate.net For example, research on other pregnane derivatives has shown that modifications to the steroid rings can significantly influence binding affinity and orientation within the enzyme's active site. researchgate.net

Following docking, the strength of the interaction is quantified by calculating the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. tandfonline.com These predictions are crucial for understanding the substrate specificity of enzymes and for designing novel steroid derivatives with altered metabolic profiles. nih.gov Computational tools can predict various pharmacokinetic properties, including interactions with metabolic enzymes, helping to build a comprehensive profile of the steroid's behavior in a biological system. nih.gov

Table 2: Example of In Silico Interaction Analysis for a Pregnane Steroid

| Parameter | Computational Method | Information Gained | Relevance to this compound |

|---|---|---|---|

| Binding Pose | Molecular Docking | Predicts the 3D orientation of the steroid within the enzyme's active site. | Identifies key amino acid residues that interact with the steroid's hydroxyl and keto groups. |

| Binding Energy | Free Energy Calculations (e.g., MM/PBSA) | Quantifies the strength of the steroid-enzyme interaction. | Helps predict whether the compound is a likely substrate or inhibitor for a specific enzyme. |

| Interaction Type | Ligand-Protein Interaction Analysis | Identifies specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic contacts). | Elucidates the structural basis for binding specificity and affinity. |

| Complex Stability | Molecular Dynamics (MD) Simulation | Assesses the stability of the predicted steroid-enzyme complex over time. tandfonline.com | Confirms whether the docked pose represents a stable and biologically relevant interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pregnane Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me In the context of pregnane steroids, QSAR models are developed to predict the biological potency of new derivatives based on their structural features, thereby guiding the synthesis of compounds with enhanced or more specific activities. nih.gov

The QSAR process involves several key steps:

Data Set Collection : A series of pregnane compounds with known biological activities (e.g., receptor binding affinity, enzyme inhibition) is compiled. kg.ac.rs

Descriptor Calculation : For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (e.g., logP), electronic properties (e.g., partial charges), and steric features (e.g., molecular shape and size). kg.ac.rssrmist.edu.in

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed biological activity. fiveable.me The resulting model takes the form: Activity = f(descriptors). wikipedia.org

Model Validation : The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. wikipedia.org

For pregnane scaffolds like that of this compound, QSAR studies can reveal which structural features are most critical for a particular biological effect. nih.gov For example, a QSAR model might demonstrate that the presence of an 11-beta hydroxyl group is crucial for high glucocorticoid receptor affinity, while modifications at other positions might influence metabolic stability. kg.ac.rs These models are valuable tools in drug discovery, as they can prioritize the synthesis of the most promising new compounds, saving time and resources. fiveable.me Studies on various steroid series have successfully used QSAR to correlate descriptors with binding affinities to receptors like the progesterone receptor and corticosteroid-binding globulin. nih.govkg.ac.rs

Translational Research Applications and Future Directions in Pregnane Biochemistry

Understanding Inherited Disorders of Steroid Metabolism at the Biochemical Level

Inherited disorders of steroid metabolism, such as the various forms of Congenital Adrenal Hyperplasia (CAH), are autosomal recessive diseases stemming from deficiencies in enzymes crucial for cortisol synthesis. nih.govjcrpe.orgwikipedia.org These enzymatic defects disrupt the normal steroidogenic pathways, leading to a deficiency in cortisol and, in some cases, aldosterone (B195564), and an overproduction of adrenal androgens due to the accumulation of precursor steroids. nih.govthemedicalbiochemistrypage.org The compound 5-beta-Pregnane-11beta,21-diol-3,20-dione, also known as 5β-Dihydrocorticosterone, is a metabolite within the C21-steroid hormone pathway and serves as a key biomarker in understanding the biochemical consequences of these disorders. nih.govhmdb.casteraloids.com

Key Inherited Disorders of Steroid Metabolism

| Disorder | Deficient Enzyme | Key Accumulated Precursor(s) | Biochemical Consequence |

|---|---|---|---|

| 21-Hydroxylase Deficiency | 21-Hydroxylase (CYP21A2) | 17-hydroxyprogesterone, Progesterone | Cortisol and aldosterone deficiency; excess adrenal androgens. nih.govwikipedia.org |

| 11β-Hydroxylase Deficiency | 11β-Hydroxylase (CYP11B1) | 11-Deoxycortisol, Deoxycorticosterone | Cortisol deficiency; hypertension due to mineralocorticoid excess. themedicalbiochemistrypage.org |

| 17α-Hydroxylase Deficiency | 17α-Hydroxylase (CYP17) | Corticosterone (B1669441), Deoxycorticosterone | Deficiency in cortisol and sex steroids; mineralocorticoid excess. nih.gov |

| 3β-Hydroxysteroid Dehydrogenase Deficiency | 3β-Hydroxysteroid Dehydrogenase (HSD3B2) | Pregnenolone, 17-hydroxypregnenolone | Deficiency in all three classes of adrenal steroids (glucocorticoids, mineralocorticoids, and androgens). themedicalbiochemistrypage.org |

Development and Utilization of Research Tools and Reference Standards

The study of complex biochemical pathways, such as steroidogenesis, and the diagnosis of related disorders are critically dependent on the availability of pure chemical compounds to serve as research tools and reference standards. 5-beta-Pregnane-11beta,21-diol-3,20-dione is utilized by researchers and clinical laboratories as a reference standard for the development and validation of analytical assays. steraloids.com Its availability allows for the accurate identification and quantification of this specific metabolite in biological samples.

In modern clinical chemistry, particularly in the context of endocrinology, multi-steroid analysis using mass spectrometry has become the gold standard. nih.govtandfonline.com For these methods to be accurate and reliable, certified reference materials for each analyte are essential. The pure form of 5-beta-Pregnane-11beta,21-diol-3,20-dione is used to:

Calibrate analytical instruments: It allows for the creation of standard curves to ensure that the measured amount of the steroid in a patient sample is accurate.

Validate assay performance: It is used in quality control samples to verify the precision, accuracy, and specificity of an assay, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) panel. nih.gov

Confirm compound identity: In metabolomics research, matching the chromatographic retention time and mass spectrometric fragmentation pattern of an unknown peak in a biological sample to that of a pure reference standard confirms its identity. ontosight.ai

Furthermore, the availability of this and other pregnane (B1235032) derivatives as research tools fuels fundamental scientific inquiry. nj-finechem.com These compounds are used in in-vitro studies to investigate the kinetics of specific enzymes, to explore the metabolic pathways of steroids, and to understand how different steroids interact with cellular receptors. ontosight.ai This foundational research is crucial for building the knowledge base that underpins our understanding of endocrine physiology and pathophysiology.

Innovations in Steroid Research Methodologies and Technologies

The field of steroid analysis has been revolutionized by technological advancements, moving from less specific methods to highly precise and comprehensive techniques. Historically, immunoassays were widely used for measuring steroid hormones, but they often suffer from a lack of specificity due to cross-reactivity with structurally similar steroids. nih.govclinlabint.com This is a significant problem in conditions like CAH where numerous steroid precursors are present at high concentrations. nih.gov

The advent of mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), has marked a paradigm shift in steroid research and diagnostics. nih.govtohoku.ac.jp

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent chromatographic separation and has long been a powerful tool for creating comprehensive steroid profiles from urine. nih.govtohoku.ac.jp It allows for a "bird's-eye view" of steroid metabolism, which is invaluable for identifying enzymatic defects. tohoku.ac.jp

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice in many clinical laboratories for measuring steroids in serum or plasma. clinlabint.com LC-MS/MS offers high throughput, sensitivity, and specificity, allowing for the simultaneous quantification of a panel of multiple steroids from a single, small sample. nih.gov This multiplexing capability is a major advantage over older methods that could only measure one analyte at a time. nih.govtohoku.ac.jp

These innovative technologies are essential for accurately measuring specific metabolites like 5-beta-Pregnane-11beta,21-diol-3,20-dione. Given the structural similarity among steroid intermediates, the chromatographic separation step is vital to distinguish between isobaric compounds (molecules with the same mass) before they enter the mass spectrometer. clinlabint.com The high sensitivity of modern MS instruments allows for the detection of steroids present at very low concentrations, providing a more complete picture of the steroid metabolome. tandfonline.comnih.gov These methodological innovations have been instrumental in refining the diagnosis of inherited metabolic disorders and advancing research into the complex roles of pregnane steroids.

Comparison of Steroid Analysis Methodologies

| Feature | Immunoassays | GC-MS | LC-MS/MS |

|---|---|---|---|

| Specificity | Lower; prone to cross-reactivity. clinlabint.com | High; excellent separation. tohoku.ac.jp | High; combines chromatography and mass filtering. tandfonline.comclinlabint.com |

| Multiplexing | Typically single analyte per test. nih.gov | High; profiles many steroids simultaneously. nih.gov | High; panels can quantify multiple steroids. tohoku.ac.jp |

| Sample Type | Primarily serum/plasma. | Primarily urine. nih.gov | Primarily serum/plasma. clinlabint.com |

| Throughput | High (automated). clinlabint.com | Lower; more complex sample preparation. nih.gov | High; suitable for clinical labs. nih.gov |

Emerging Concepts in Pregnane Biochemistry and Biological Function

The classical understanding of pregnane steroids centers on their roles as precursors to hormones like corticosteroids, mineralocorticoids, and sex steroids. wikipedia.org However, emerging research is uncovering a broader range of biological functions, expanding the significance of pregnane biochemistry. A key area of investigation is the role of pregnane-based steroids as "neurosteroids," which can rapidly modulate neuronal excitability.

Recent studies have identified certain pregnane steroids as novel positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and brain function. nih.govresearchgate.net This line of research suggests that pregnane derivatives could have therapeutic potential for neuropsychiatric disorders associated with glutamatergic system hypofunction. nih.gov While these studies may not have focused specifically on 5-beta-Pregnane-11beta,21-diol-3,20-dione, they highlight an emerging concept for the entire class of pregnane compounds. The discovery of these non-classical actions, which are not mediated by traditional nuclear hormone receptors, opens up new avenues for understanding the diverse roles of steroid metabolites in the central nervous system. nih.gov

Another evolving concept is the complex regulatory role of steroid receptors like the Pregnane X Receptor (PXR). PXR is a nuclear receptor known for its ability to bind to a wide variety of endogenous and xenobiotic compounds, including pregnane steroids. nih.gov It acts as a sensor that regulates the expression of genes involved in the metabolism and elimination of these substances. nih.gov This highlights a sophisticated feedback mechanism where pregnane metabolites can influence their own synthesis and clearance, as well as the metabolism of other compounds. This research underscores the intricate interplay between steroid metabolism and the body's detoxification systems, a critical aspect of maintaining homeostasis. Further exploration into these emerging concepts will continue to change our understanding of the biological significance of pregnane steroids like 5-beta-Pregnane-11beta,21-diol-3,20-dione. ontosight.ai

Q & A

Basic Research Questions

Q. How is 5β-Pregnane-11β,21-diol-3,20-dione structurally characterized in research settings?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are standard for confirming the stereochemistry and functional groups. For example, NMR can resolve hydroxyl positions (e.g., 11β vs. 11α), while HR-MS validates molecular weight and isotopic patterns. Structural analogs like corticosterone (4-Pregnene-11β,21-diol-3,20-dione) are characterized similarly using these techniques .

- Key Data : Molecular formula C21H32O4 (MW 348.4764) with IUPAC key identifiers (e.g., InChIKey) differentiate it from isomers like 5α-pregnane derivatives .

Q. What are the solubility and stability considerations for handling 5β-Pregnane-11β,21-diol-3,20-dione in experimental workflows?

- Methodology : Solubility is typically tested in polar solvents (e.g., DMSO, ethanol). For instance, corticosterone (a related steroid) dissolves in DMSO at 34.65 mg/mL (100 mM) but has lower solubility in ethanol (3.46 mg/mL). Stability studies involve HPLC or TLC to monitor degradation under varying pH/temperature .

- Storage : Store at -20°C in airtight containers to prevent oxidation of hydroxyl groups or ketone reduction .

Advanced Research Questions

Q. How can microbial catalysts be optimized for the synthesis or modification of 5β-Pregnane-11β,21-diol-3,20-dione?

- Methodology : Gene overexpression in Mycobacterium spp. enhances enzyme activity (e.g., KSTD for C1,2-dehydrogenation). Evidence from 9β,11β-epoxypregnane derivatives shows cellular lysates improve conversion rates compared to whole-cell systems .

- Challenges : Competing hydrolysis (e.g., spontaneous conversion of acetylated intermediates) requires kinetic monitoring via LC-MS .

Q. What experimental designs address contradictions in reported bioactivity data for 5β-Pregnane derivatives?

- Methodology : Comparative assays using isotopically labeled analogs (e.g., deuterated 5β-Pregnan-d7/d8) control for metabolic interference. For example, deuterium labeling reduces enzymatic degradation, clarifying whether observed effects are direct or metabolite-mediated .

- Validation : Cross-receptor profiling (e.g., glucocorticoid vs. mineralocorticoid receptors) using radioligand binding assays resolves conflicting activity claims .

Q. How do enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD) interact with 5β-Pregnane-11β,21-diol-3,20-dione in metabolic studies?

- Methodology : In vitro assays with purified 11β-HSD quantify oxidation of the 11β-hydroxyl group to a ketone (forming 3,11,20-trione derivatives). Cortisol-to-cortisone conversion studies provide a template for kinetic parameter calculation (Km, Vmax) .

- Data Interpretation : LC-MS/MS tracks isotopic flux in deuterated substrates, distinguishing enzyme-specific activity from non-enzymatic degradation .

Data Contradiction Analysis

Q. How can conflicting reports on the environmental persistence of 5β-Pregnane derivatives be resolved?

- Methodology : Use OECD 301/302 biodegradation tests with LC-MS quantification. For example, corticosterone shows low persistence in aerobic aquatic systems, but 5β-reduced analogs may accumulate due to steric hindrance of microbial enzymes .

- Ecotoxicity : Daphnia magna acute toxicity assays (OECD 202) compare EC50 values across analogs to identify structural determinants of hazard .

Synthetic Pathway Optimization

Q. What strategies improve regioselectivity in the chemical synthesis of 5β-Pregnane-11β,21-diol-3,20-dione?

- Methodology : Chiral auxiliaries or enzymatic catalysis (e.g., ketoreductases) enhance 5β/5α diastereomer selectivity. Fungal transformations (e.g., Cephalosporium spp.) achieve 6β-hydroxylation, but substrate engineering (e.g., protecting groups) may redirect reactivity .

- Analytical Tools : X-ray crystallography of enzyme-substrate complexes identifies active-site residues critical for stereocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.